molecular formula C21H21BrN2O3 B2770222 (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone CAS No. 890602-30-9

(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Cat. No. B2770222
CAS RN: 890602-30-9
M. Wt: 429.314
InChI Key: RSLLZHICSMCZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with bromine and methyl groups . It’s important to note that while specific information about this exact compound is limited, we can infer some properties based on its structure and the properties of similar compounds .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a bromo-substituted pyrazole with other organic compounds. For instance, 4-Bromo-3,5-dimethyl-1H-pyrazole is often used as a building block in the synthesis of various compounds.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring. The pyrazole ring is substituted with bromine and methyl groups .

Scientific Research Applications

Chemical Sensing

The synthesis of Schiff base compounds, such as those derived from antipyrine, shows potential applications in chemical sensing. For instance, a Schiff base synthesized from 4-aminoantipyrine demonstrated remarkable colorimetric and fluorescent responses towards Fe(III) and Al(III) ions, indicating its utility as a sensor for these metal ions in solution (Soufeena & Aravindakshan, 2019).

Antimicrobial Activity

Compounds structurally related to the query chemical have been explored for their antimicrobial properties. A series of pyrazoline derivatives showed significant antimicrobial activity, comparable to that of standard drugs like ciprofloxacin and fluconazole, indicating their potential in treating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anti-inflammatory Activity

Novel pyrazole derivatives of gallic acid have been synthesized and evaluated for their anti-inflammatory activity. These compounds exhibited good anti-inflammatory effects in vivo, suggesting their potential for development into anti-inflammatory agents (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Antiviral and Antitumoral Activity

Research into pyrazole-derived compounds has also identified candidates with promising in vitro anticoronavirus and antitumoral activity. Subtle structural variations in these compounds have been shown to modulate their biological properties, offering insights into the design of new therapeutic agents (Jilloju et al., 2021).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications continues to be a significant area of research. For example, the development of thiazolyl pyrazole and benzoxazole derivatives has been explored for their antibacterial properties, contributing to the ongoing search for new antimicrobial agents (Landage, Thube, & Karale, 2019).

properties

IUPAC Name

[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLLZHICSMCZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.